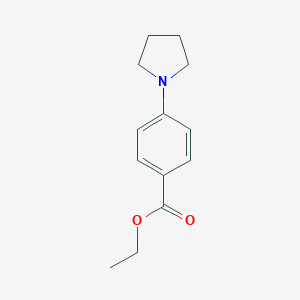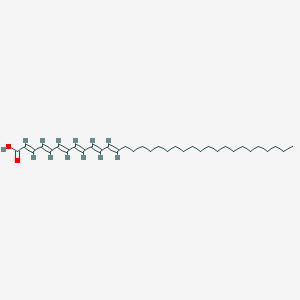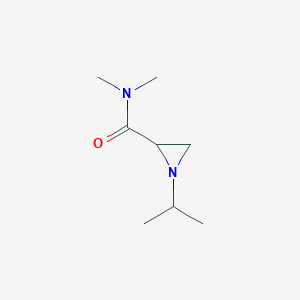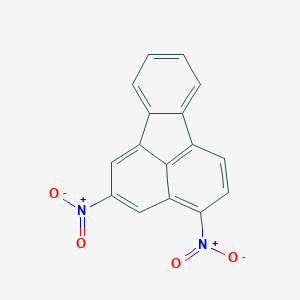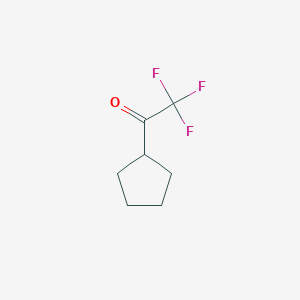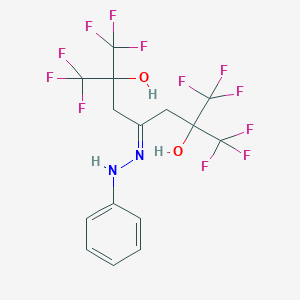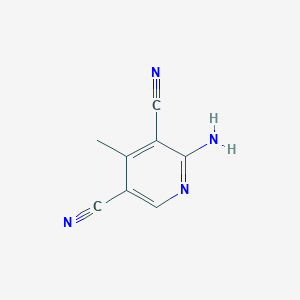
Prothrombin (18-23)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prothrombin (18-23) is a peptide that is derived from prothrombin, a blood coagulation protein. This peptide has been the focus of significant scientific research due to its potential applications in various fields, including medicine, biochemistry, and biotechnology. In
Mecanismo De Acción
More studies are needed to elucidate the mechanism of action of prothrombin (Prothrombin (Prothrombin (18-23))) and its interactions with cell membranes.
5. Synthesis optimization: Further optimization of the synthesis method for prothrombin (Prothrombin (Prothrombin (18-23))) is needed to improve its yield, solubility, and purity.
Conclusion
Prothrombin (Prothrombin (Prothrombin (18-23))) is a peptide that has potential applications in various fields, including medicine, biochemistry, and biotechnology. It exhibits antimicrobial activity, induces apoptosis in cancer cells, and promotes wound healing. Prothrombin (Prothrombin (Prothrombin (18-23))) can be synthesized using SPPS or LPPS, and it has several advantages and limitations for lab experiments. Future research directions include exploring its antimicrobial activity, cancer therapy potential, wound healing properties, mechanism of action, and synthesis optimization.
Efectos Bioquímicos Y Fisiológicos
Prothrombin (Prothrombin (18-23)) has been shown to have various biochemical and physiological effects, including:
1. Antimicrobial activity: As mentioned earlier, prothrombin (Prothrombin (18-23)) exhibits antimicrobial activity against a wide range of bacteria.
2. Apoptosis induction: Prothrombin (Prothrombin (18-23)) induces apoptosis in cancer cells.
3. Wound healing: Prothrombin (Prothrombin (18-23)) promotes wound healing by stimulating the proliferation of fibroblasts and endothelial cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Prothrombin (Prothrombin (18-23)) has several advantages and limitations for lab experiments. Some of the advantages include:
1. High purity: Prothrombin (Prothrombin (18-23)) can be synthesized to high purity using SPPS or LPPS.
2. Stability: Prothrombin (Prothrombin (18-23)) is stable under a wide range of conditions, making it suitable for various lab experiments.
3. Low toxicity: Prothrombin (Prothrombin (18-23)) has low toxicity, making it safe to use in lab experiments.
Some of the limitations of prothrombin (Prothrombin (18-23)) for lab experiments include:
1. Limited solubility: Prothrombin (Prothrombin (18-23)) has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
2. Limited availability: Prothrombin (Prothrombin (18-23)) is not widely available commercially, which can make it difficult to obtain for some lab experiments.
3. Limited knowledge: The mechanism of action of prothrombin (Prothrombin (18-23)) is not fully understood, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on prothrombin (Prothrombin (18-23)), including:
1. Antimicrobial activity: Further research is needed to explore the antimicrobial activity of prothrombin (Prothrombin (18-23)) and its potential use as an antimicrobial agent.
2. Cancer therapy: More studies are needed to investigate the potential of prothrombin (Prothrombin (18-23)) as a cancer therapy.
3. Wound healing: Further research is needed to understand the mechanisms underlying the wound healing properties of prothrombin (Prothrombin (18-23)) and its potential use in wound healing applications.
4.
Métodos De Síntesis
Prothrombin (Prothrombin (18-23)) can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS is the most commonly used method for synthesizing peptides, including prothrombin (Prothrombin (18-23)). This method involves the sequential addition of amino acids to a growing peptide chain that is attached to a solid support. The amino acids are added one by one, starting from the C-terminus to the N-terminus, using protected amino acid derivatives. Once the peptide chain is complete, the peptide is cleaved from the solid support and purified.
Aplicaciones Científicas De Investigación
Prothrombin (Prothrombin (18-23)) has been used in various scientific research applications, including:
1. Antimicrobial activity: Prothrombin (Prothrombin (18-23)) has been shown to exhibit antimicrobial activity against a wide range of bacteria, including Gram-positive and Gram-negative bacteria.
2. Cancer therapy: Prothrombin (Prothrombin (18-23)) has been studied as a potential cancer therapy due to its ability to induce apoptosis (programmed cell death) in cancer cells.
3. Wound healing: Prothrombin (Prothrombin (18-23)) has been shown to promote wound healing by stimulating the proliferation of fibroblasts and endothelial cells.
Propiedades
Número CAS |
103658-53-3 |
|---|---|
Nombre del producto |
Prothrombin (18-23) |
Fórmula molecular |
C32H47N7O15S2 |
Peso molecular |
833.9 g/mol |
Nombre IUPAC |
(3S)-3-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-methylpentanoyl]amino]-4-[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]-[(2R)-2-(methylamino)-3-sulfanyl-3-sulfanylidenepropanoyl]carbamoyl]pyrrolidin-1-yl]-4-oxobutane-1,1,1-tricarboxylic acid |
InChI |
InChI=1S/C32H47N7O15S2/c1-13(2)11-17(36-22(43)14(3)35-15(4)40)23(44)37-18(12-32(29(49)50,30(51)52)31(53)54)25(46)38-10-6-7-19(38)26(47)39(27(48)21(34-5)28(55)56)24(45)16(33)8-9-20(41)42/h13-14,16-19,21,34H,6-12,33H2,1-5H3,(H,35,40)(H,36,43)(H,37,44)(H,41,42)(H,49,50)(H,51,52)(H,53,54)(H,55,56)/t14-,16-,17-,18-,19-,21+/m0/s1 |
Clave InChI |
FSRRFCISZLQALP-NMTCSRCMSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C(=O)O)(C(=O)O)C(=O)O)C(=O)N1CCC[C@H]1C(=O)N(C(=O)[C@H](CCC(=O)O)N)C(=O)[C@H](C(=S)S)NC)NC(=O)C |
SMILES |
CC(C)CC(C(=O)NC(CC(C(=O)O)(C(=O)O)C(=O)O)C(=O)N1CCCC1C(=O)N(C(=O)C(CCC(=O)O)N)C(=O)C(C(=S)S)NC)NC(=O)C(C)NC(=O)C |
SMILES canónico |
CC(C)CC(C(=O)NC(CC(C(=O)O)(C(=O)O)C(=O)O)C(=O)N1CCCC1C(=O)N(C(=O)C(CCC(=O)O)N)C(=O)C(C(=S)S)NC)NC(=O)C(C)NC(=O)C |
Sinónimos |
Ac-Cys-Leu-Gla-Gla-Pro-Cys-NHMe prothrombin (18-23) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine](/img/structure/B34618.png)
